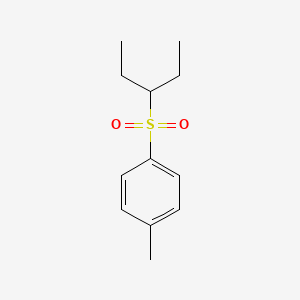
1-Methyl-4-(pentane-3-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(pentane-3-sulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a pentane-3-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(pentane-3-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using advanced reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(pentane-3-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Methyl-4-(pentane-3-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(pentane-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and methyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in research. The compound’s effects are mediated by its ability to undergo electrophilic aromatic substitution, which allows it to interact with different molecular entities .
Comparison with Similar Compounds
- 1-Methyl-4-(methylsulfonyl)benzene
- 1-Methyl-4-(ethylsulfonyl)benzene
- 1-Methyl-4-(propylsulfonyl)benzene
Comparison: 1-Methyl-4-(pentane-3-sulfonyl)benzene is unique due to the length and structure of its sulfonyl group, which can influence its reactivity and interactions compared to shorter-chain sulfonyl derivatives. This uniqueness makes it particularly useful in applications requiring specific chemical properties .
Properties
CAS No. |
65325-88-4 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
1-methyl-4-pentan-3-ylsulfonylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-4-11(5-2)15(13,14)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
YDYDWBDNKXNNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















